3-{[(4-Methylphenyl)sulfonyl]amino}propyl (4-methyl-1,2,5-oxadiazol-3-yl)carbamate
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Overview
Description
3-(4-Methylbenzenesulfonamido)propyl N-(4-Methyl-1,2,5-oxadiazol-3-yl)carbamate is a complex organic compound that features both sulfonamide and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonamido)propyl N-(4-Methyl-1,2,5-oxadiazol-3-yl)carbamate typically involves multiple steps:
Formation of 4-Methylbenzenesulfonamide: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with ammonia or an amine under basic conditions.
Preparation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the sulfonamide and oxadiazole intermediates using a carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(4-Methylbenzenesulfonamido)propyl N-(4-Methyl-1,2,5-oxadiazol-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonamido)propyl N-(4-Methyl-1,2,5-oxadiazol-3-yl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as sulfonamide-sensitive enzymes and oxadiazole-binding proteins.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, leading to disruption of metabolic pathways essential for microbial or cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: A simpler sulfonamide compound with similar reactivity but lacking the oxadiazole ring.
N-(4-Methyl-1,2,5-oxadiazol-3-yl)carbamate: Contains the oxadiazole ring but lacks the sulfonamide group.
Uniqueness
3-(4-Methylbenzenesulfonamido)propyl N-(4-Methyl-1,2,5-oxadiazol-3-yl)carbamate is unique due to the combination of sulfonamide and oxadiazole functionalities, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler counterparts .
Properties
Molecular Formula |
C14H18N4O5S |
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Molecular Weight |
354.38 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]propyl N-(4-methyl-1,2,5-oxadiazol-3-yl)carbamate |
InChI |
InChI=1S/C14H18N4O5S/c1-10-4-6-12(7-5-10)24(20,21)15-8-3-9-22-14(19)16-13-11(2)17-23-18-13/h4-7,15H,3,8-9H2,1-2H3,(H,16,18,19) |
InChI Key |
JKQDORZPQWENPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=NON=C2C |
Origin of Product |
United States |
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